

spectroscopic analysis (NMR, IR, Mass Spec) of 2,5-Dibromophenylboronic acid

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Compound of Interest

Compound Name: 2,5-Dibromophenylboronic acid

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Spectroscopic Analysis of 2,5-Dibromophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2,5-Dibromophenylboronic acid**, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and materials science compounds. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols for acquiring these spectra. While experimentally verified spectra for this specific compound are not widely available in public databases, the data presented herein are predicted based on its chemical structure and comparison with analogous compounds.

Core Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of **2,5-Dibromophenylboronic acid**.

Table 1: Expected ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2 (broad s)	broad singlet	2H	$\text{B}(\text{OH})_2$
~7.8 (d)	doublet	1H	Ar-H
~7.6 (d)	doublet	1H	Ar-H
~7.5 (dd)	doublet of doublets	1H	Ar-H

Note: The chemical shift of the $\text{B}(\text{OH})_2$ protons is highly dependent on solvent, concentration, and temperature and may exchange with residual water in the solvent.

Table 2: Expected ^{13}C NMR Spectral Data (125 MHz, DMSO-d_6)

Chemical Shift (δ) ppm	Assignment
~140 (broad)	Ar-C- $\text{B}(\text{OH})_2$
~138	Ar-C-H
~135	Ar-C-H
~132	Ar-C-H
~122	Ar-C-Br
~120	Ar-C-Br

Note: The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Expected IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (hydrogen-bonded)
~3100-3000	Medium	Ar C-H stretch
~1600, ~1470	Medium-Strong	Ar C=C stretch
~1350	Strong	B-O stretch
~1200	Strong	C-Br stretch
~820	Strong	Ar C-H bend (out-of-plane)

Table 4: Expected Mass Spectrometry Data (ESI-)

m/z	Interpretation
277.87	[M-H] ⁻
259.86	[M-H-H ₂ O] ⁻

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to M, M+2, and M+4 peaks.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,5-Dibromophenylboronic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[\[1\]](#)[\[2\]](#)[\[3\]](#) The use of a polar aprotic solvent like DMSO-d₆ is recommended to minimize the formation of boronic anhydrides (boroxines), which can complicate the spectra.[\[2\]](#) Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: 500 MHz NMR spectrometer.

- Parameters: Acquire the spectrum with 16 to 32 scans for a good signal-to-noise ratio.[1] The spectral width should be set to cover a range of 0-12 ppm.[1] The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used as an internal reference.[2]
- ¹³C NMR Spectroscopy:
 - Instrument: 125 MHz NMR spectrometer.
 - Parameters: Use a proton-decoupled pulse sequence.[1] A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds will be necessary due to the low natural abundance of the ¹³C isotope.[2][3] The solvent peak of DMSO-d₆ at ~39.52 ppm serves as the internal reference.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid **2,5-Dibromophenylboronic acid** directly onto the ATR crystal.[2] Apply pressure with the instrument's pressure arm to ensure good contact.[2]
- Data Acquisition:
 - Instrument: FT-IR spectrometer with a universal ATR accessory.[2]
 - Parameters: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] Co-add 16-32 scans to obtain a high-quality spectrum.[2]

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **2,5-Dibromophenylboronic acid** (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]
- Data Acquisition (Electrospray Ionization - ESI):
 - Instrument: A high-resolution mass spectrometer equipped with an ESI source.
 - Parameters: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. [1] Acquire spectra in both positive and negative ion modes.[1] Typical ESI conditions

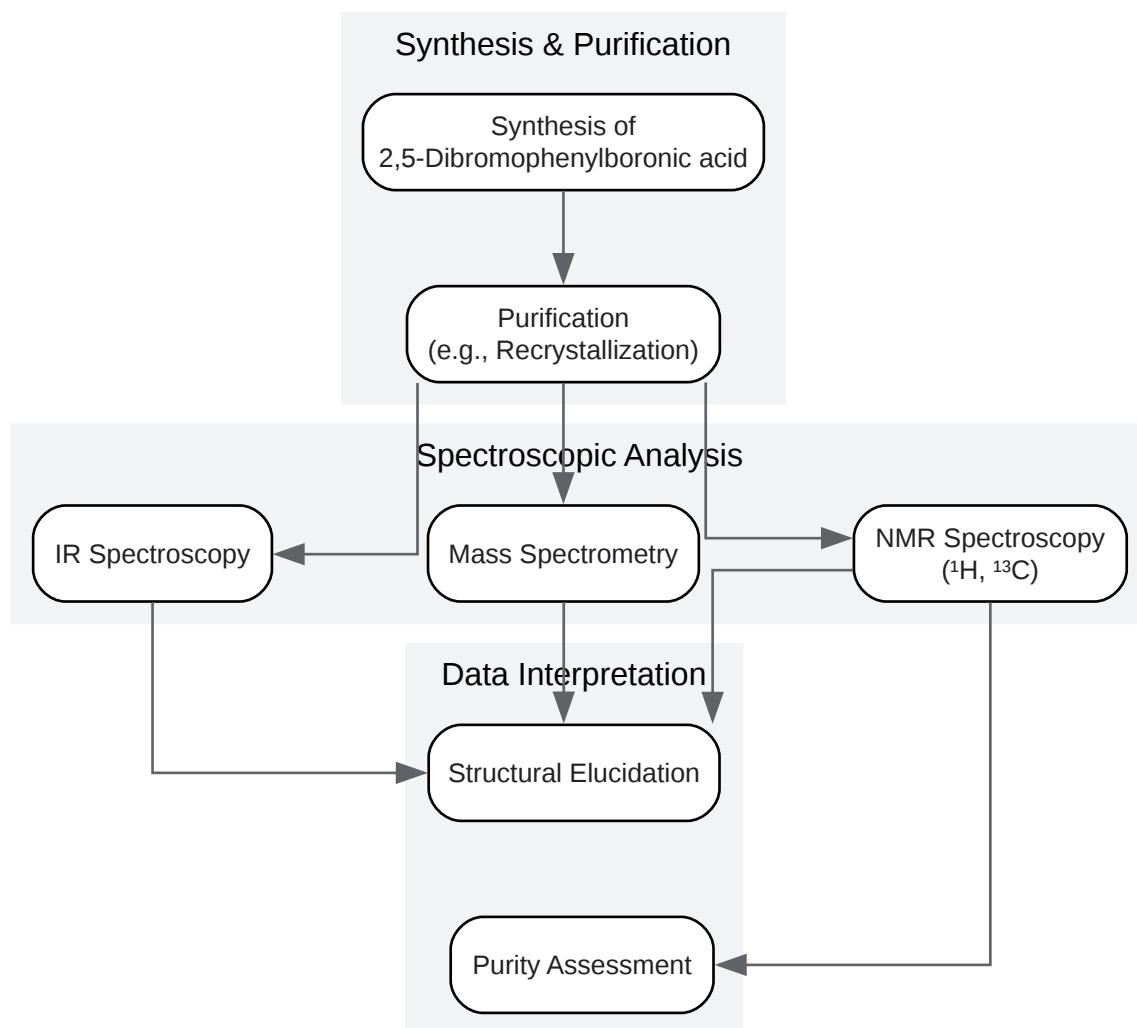
include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.[1][2]

Negative ion mode is often preferred for boronic acids to observe the $[M-H]^-$ ion.[4]

Mandatory Visualization

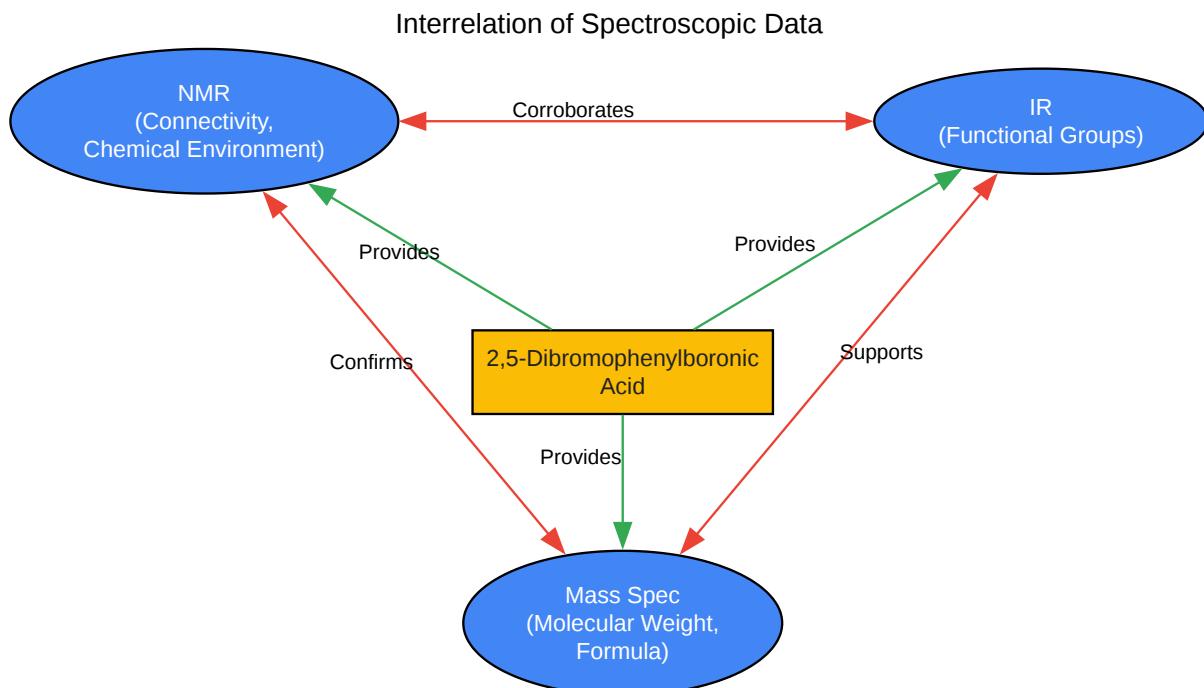
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the relationship between the different analytical techniques.

Workflow for Spectroscopic Analysis



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Caption: Generalized workflow for the synthesis and spectroscopic characterization.



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Caption: Relationship between different spectroscopic techniques for structural analysis.

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